2-methyl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline
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Overview
Description
2-methyl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse pharmacological properties. This compound has a molecular formula of C17H13N3O2 and a molecular weight of 291.3 .
Preparation Methods
The synthesis of 2-methyl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline typically involves the condensation of 2-methylquinoxaline with 3-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the desired product .
Chemical Reactions Analysis
2-methyl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different functional groups.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amino derivatives.
Scientific Research Applications
2-methyl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications in treating infections, cancer, and inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-methyl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA synthesis by intercalating into the DNA structure. Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
2-methyl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: An antibiotic with antitumor properties.
Levomycin: An antibiotic with broad-spectrum activity.
These compounds share a quinoxaline core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C17H13N3O2 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-methyl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline |
InChI |
InChI=1S/C17H13N3O2/c1-12-15(19-17-8-3-2-7-16(17)18-12)10-9-13-5-4-6-14(11-13)20(21)22/h2-11H,1H3/b10-9+ |
InChI Key |
DIOHPLZJCYMZCF-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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